Home > Products > Screening Compounds P42915 > RJR-2403 hemioxalate
RJR-2403 hemioxalate -

RJR-2403 hemioxalate

Catalog Number: EVT-256437
CAS Number:
Molecular Formula: C22H30N4O4
Molecular Weight: 414.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RJR-2403 hemioxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).  in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.
Overview

RJR-2403 hemioxalate, also known as Rivanicline hemioxalate or (E)-Metanicotine hemioxalate, is a compound recognized for its role as a neuronal nicotinic acetylcholine receptor agonist. It exhibits high selectivity for the α4β2 subtype of nicotinic receptors, which are implicated in various neurological processes. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.

Source and Classification

RJR-2403 hemioxalate is classified as a neuronal nicotinic receptor agonist. Its selectivity profile shows a binding affinity (Ki value) of approximately 26 nM for the α4β2 subtype, while demonstrating significantly lower affinity for the α7 subtype, with a Ki value of around 36,000 nM . This selectivity is crucial for minimizing side effects associated with non-selective activation of nicotinic receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of RJR-2403 hemioxalate typically involves multi-step organic reactions that include the formation of key intermediates. While specific synthetic routes can vary, they generally encompass:

  1. Formation of the Core Structure: The synthesis begins with the construction of a pyridine-based scaffold, which is essential for the biological activity of the compound.
  2. Oxidation and Functionalization: Subsequent steps involve oxidation and functionalization to introduce oxalate groups, enhancing solubility and receptor binding characteristics.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity RJR-2403 hemioxalate suitable for biological testing .
Molecular Structure Analysis

Structure and Data

RJR-2403 hemioxalate possesses a complex molecular structure characterized by a pyridine ring substituted with various functional groups. The molecular formula is C12_{12}H12_{12}N2_{2}O4_{4} (for the hemioxalate form). Key structural features include:

  • A pyridine ring that facilitates interaction with nicotinic receptors.
  • Oxalate moieties that enhance solubility and stability in biological environments.

The three-dimensional conformation plays a significant role in its binding affinity and selectivity towards nicotinic receptors .

Chemical Reactions Analysis

Reactions and Technical Details

RJR-2403 hemioxalate participates in various chemical reactions typical of nicotinic receptor agonists, including:

  1. Receptor Binding: The primary reaction involves binding to the α4β2 nicotinic acetylcholine receptor, leading to receptor activation.
  2. Signal Transduction: Upon binding, the receptor undergoes conformational changes that trigger downstream signaling pathways, influencing neuronal excitability and neurotransmitter release.
  3. Metabolism: In vivo, RJR-2403 hemioxalate may undergo metabolic transformations that can affect its pharmacokinetics and efficacy .
Mechanism of Action

Process and Data

The mechanism of action for RJR-2403 hemioxalate primarily involves:

  • Agonistic Activity: By selectively activating the α4β2 nicotinic acetylcholine receptors, RJR-2403 hemioxalate enhances synaptic transmission and promotes neuroprotective effects.
  • Calcium Influx Modulation: Activation of these receptors leads to an influx of calcium ions into neurons, which is critical for neurotransmitter release and synaptic plasticity.
  • Potential Therapeutic Effects: This mechanism underlies its potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RJR-2403 hemioxalate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of oxalate groups, facilitating its use in biological assays.
  • Stability: Generally stable under standard laboratory conditions but may require protection from light and moisture.

These properties are essential for its application in research settings where precise dosing and stability are required .

Applications

Scientific Uses

RJR-2403 hemioxalate has several significant applications in scientific research:

  1. Neuroscience Research: Used extensively to study nicotinic receptor functions and their implications in neurodegenerative diseases.
  2. Pharmacological Studies: Investigated for its potential as a therapeutic agent in enhancing cognitive function or providing neuroprotection.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting nicotinic receptors with improved selectivity and efficacy.
Introduction to RJR-2403 Hemioxalate in Neuroscience Research

Nomenclature and Structural Classification

RJR-2403 hemioxalate, systematically named (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine hemioxalate, belongs to the class of nicotinic acetylcholine receptor agonists. It is alternatively designated as Rivanicline hemioxalate or (E)-Metanicotine hemioxalate in pharmacological literature [1] [7]. The compound features a trans-configuration crotonic chain (‑CH=CH‑) linking the pyridine ring to the methylaminoalkyl group, a critical determinant of its bioactivity. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.23 g/mol [1] [9]. The hemioxalate salt (a 2:1 base-to-acid ratio) enhances stability and solubility for research applications, distinct from the oxalate salt (C₁₂H₁₆N₂O₄, MW 252.27 g/mol) used in some studies [4] [8].

Table 1: Nomenclature and Structural Properties

PropertyValue/Description
IUPAC Name(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate
SynonymsRivanicline hemioxalate; (E)-Metanicotine hemioxalate
Molecular FormulaC₁₁H₁₅N₂O₂
Molecular Weight207.23 g/mol
Salt Form RationaleImproved solubility and stability for experimental use
Key Structural FeaturesTrans-crotonic linker; pyridine ring; tertiary amine

Historical Development and Discovery in Nicotinic Receptor Agonism

RJR-2403 emerged from targeted efforts in the 1990s to develop CNS-selective nicotinic agonists with reduced peripheral side effects. Pioneering work by researchers at R.J. Reynolds (now part of Reynolds American) focused on modifying nicotine’s structure to enhance α4β2 receptor specificity while minimizing ganglionic and neuromuscular activity [3] [10]. Key studies in 1996 demonstrated its in vitro selectivity (α4β2 Ki = 26 nM vs. α7 Ki = 3.6–36 µM), which represented a >1,000-fold selectivity for the α4β2 subtype over α7 receptors [1] [4]. This breakthrough addressed a major limitation of earlier nicotinic agonists like nicotine or cytisine, which interacted promiscuously with multiple receptor subtypes, leading to adverse effects [10]. In vivo characterization soon followed, confirming RJR-2403’s ability to enhance cognitive function in rodent models with significantly reduced cardiovascular and autonomic toxicity compared to nicotine [10].

Table 2: Historical Development Milestones

YearMilestoneSignificance
1996First in vitro characterization publishedEstablished α4β2 selectivity (Ki = 26 nM) [1]
1996In vivo cognitive studies in rodentsDemonstrated memory enhancement with reduced peripheral effects [10]
1999Antinociceptive profilingConfirmed CNS-mediated analgesia [4]
2000sExploration in neuroinflammatory modelsInvestigated IL-8 suppression in mucosal inflammation [10]

Rationale for Targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The therapeutic targeting of α4β2 nAChRs stems from their critical role in cognitive processes, including attention, learning, and memory. These receptors are densely expressed in the thalamus, cortex, and hippocampus—regions integral to higher-order brain functions [3] [4]. Degeneration of cholinergic pathways in these areas is a hallmark of Alzheimer’s disease and other cognitive disorders, making α4β2 agonists promising candidates for therapeutic intervention [4].

RJR-2403’s pharmacological profile addresses key challenges in nAChR targeting:

  • Subtype Selectivity: Binds α4β2 receptors with 26 nM affinity, showing >1,000-fold selectivity over α7 subtypes and negligible activity at muscle-type (α1β1γδ) or ganglionic (α3β4) receptors [1] [4].
  • Functional Efficacy: Activates human α4β2 receptors with an EC₅₀ of 16 µM and rat thalamic synaptosomes (EC₅₀ = 732 nM), comparable to nicotine (EC₅₀ = 591 nM) [3] [4].
  • Cognitive Enhancement: Reverses scopolamine-induced amnesia in passive avoidance tests and improves working/reference memory in rats with ibotenic acid lesions of forebrain cholinergic projections [10].
  • Reduced Peripheral Liability: 15–30-fold lower potency than nicotine in inducing hypothermia, respiratory depression, or cardiovascular effects (e.g., 10-fold weaker tachycardia induction) [4] [10].

Table 3: Receptor Selectivity and Functional Effects

ParameterRJR-2403 HemioxalateNicotine
α4β2 nAChR Ki26 nM [1]1–2 nM
α7 nAChR Ki3.6 µM [1]100–500 nM
α4β2 Functional EC₅₀ (rat)732 nM [3]591 nM [3]
Cognitive Enhancement (ED₅₀)0.5–1.0 mg/kg [10]0.05–0.1 mg/kg
Cardiovascular EffectsMinimal at cognitive doses [10]Significant (↑BP, ↑HR)

The mechanistic rationale for RJR-2403 is further underscored by its ability to induce receptor upregulation—chronic exposure (10 µM) increases high-affinity nAChR density in M10 cells, mimicking nicotine’s effects while exhibiting a safer profile [1]. This combination of target engagement specificity and functional CNS selectivity solidifies its utility as a research tool for dissecting cholinergic contributions to cognition and neuropsychiatric disorders.

Properties

Product Name

RJR-2403 hemioxalate

Molecular Formula

C22H30N4O4

Molecular Weight

414.5

SMILES

CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O

Synonyms

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.